N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(1,3-Benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural elements include:
- 4-Ethylpiperazine moiety: A basic substituent at the 6-position, likely improving aqueous solubility and pharmacokinetic properties.
- Phenyl group at the 1-position: A hydrophobic anchor that may influence binding affinity in biological targets.
Properties
Molecular Formula |
C24H25N7O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25N7O2/c1-2-29-10-12-30(13-11-29)24-27-22(26-17-8-9-20-21(14-17)33-16-32-20)19-15-25-31(23(19)28-24)18-6-4-3-5-7-18/h3-9,14-15H,2,10-13,16H2,1H3,(H,26,27,28) |
InChI Key |
LCTIUJLRWFPDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
1-Position Alkylation
The pyrazolo[3,4-d]pyrimidine core undergoes alkylation with phenyl halides or benzylating agents:
- Benzyl Chloride Reaction : Treating the core with benzyl chloride in the presence of a base (e.g., NaH) to form 1-phenyl derivatives.
- Suzuki Coupling : For regioselective phenyl group introduction, palladium-catalyzed cross-coupling with phenylboronic acid may be employed.
Key Data Table 4: 1-Position Functionalization
| Intermediate | Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine | Benzyl chloride | NaH | THF | 65% |
Coupling Reactions for Aryl Group Introduction
For complex aryl substituents, coupling reactions are utilized:
Buchwald-Hartwig Amination
The 4-amino group can be introduced via palladium-catalyzed coupling of aryl halides with amines. For example:
Key Data Table 5: Aryl Group Coupling Conditions
| Substrate | Aryl Halide | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-pyrimidine | 1,3-Benzodioxol-5-amine | Pd(OAc)₂/XPhos | Toluene | 70% |
Industrial-Scale Production Methods
Industrial synthesis employs optimized multi-step protocols:
- Core Synthesis : Continuous flow reactors for scalable pyrazolo[3,4-d]pyrimidine production.
- Parallel Substitution : Simultaneous introduction of 4-benzodioxole and 6-piperazine groups using automated reactors.
Key Data Table 6: Industrial-Scale Parameters
| Step | Reactor Type | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Core Synthesis | Continuous flow | Isopropyl alcohol | 80°C | 2 hr | 85% |
Challenges and Optimization Strategies
- Stereochemical Control : The planar pyrimidine ring requires precise regioselectivity in substitution reactions.
- Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility during nucleophilic substitutions.
- Catalyst Recycling : Pd catalysts in coupling reactions are recycled to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-ETHYLPIPERAZIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-ETHYLPIPERAZIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-ETHYLPIPERAZIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- The pyrazolo[3,4-d]pyrimidine core (target) is distinct from thieno- or pyrrolo-pyrimidine analogs. Thieno-pyrimidine () introduces sulfur, which may alter electronic properties and metabolic stability .
Substituent Effects
Aromatic Groups
- 1,3-Benzodioxol-5-yl (Target) : Compared to the 5-fluoro-3-phenyl-4H-chromen-4-one group in ’s compound , the benzodioxol moiety is less planar but offers electron-donating effects, which could modulate π-π stacking interactions.
- Thieno-pyrimidine (): The sulfur-containing fused ring may increase metabolic susceptibility compared to benzodioxol .
Basic Moieties
- 4-Ethylpiperazine (Target and ): This substituent is shared with ’s compound, where it is linked via a methylene bridge. Ethylpiperazine is known to enhance solubility and bioavailability in kinase inhibitors .
Q & A
Q. How are crystallographic data analyzed for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
